molecular formula C16H12BrN3O B1292897 2-(3-Bromophenyl)quinoline-4-carbohydrazide CAS No. 956576-45-7

2-(3-Bromophenyl)quinoline-4-carbohydrazide

Cat. No. B1292897
M. Wt: 342.19 g/mol
InChI Key: QLYXLLUFCHPZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Bromophenyl)quinoline-4-carbohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C16H12BrN3O and a molecular weight of 342.2 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)quinoline-4-carbohydrazide” consists of a quinoline ring attached to a bromophenyl group at the 2-position and a carbohydrazide group at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Bromophenyl)quinoline-4-carbohydrazide” include a molecular formula of C16H12BrN3O and a molecular weight of 342.19 g/mol .

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including 2-(3-Bromophenyl)quinoline-4-carbohydrazide, are recognized for their anticorrosive properties. They effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This capability makes them suitable for protecting metals against corrosion, particularly in harsh environments (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Potential

Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. They are involved in the development of chemotherapeutic agents due to the clinical success of certain compounds containing the quinoline nucleus. The diversity in their biological activities makes them a valuable resource for the design of new drugs (Hussaini, 2016).

Optoelectronic Materials

Research on quinoline derivatives has expanded into the field of optoelectronics, where they are used in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems is particularly valuable for creating novel materials with desirable electroluminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Degradation

The degradation of quinoline and its derivatives is crucial for environmental protection due to their toxicity and persistence. Research focuses on improving the efficiency of quinoline degradation methods, including biodegradation, to mitigate their impact on human health and the ecological environment (Luo et al., 2020).

properties

IUPAC Name

2-(3-bromophenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXLLUFCHPZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207459
Record name 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)quinoline-4-carbohydrazide

CAS RN

956576-45-7
Record name 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.